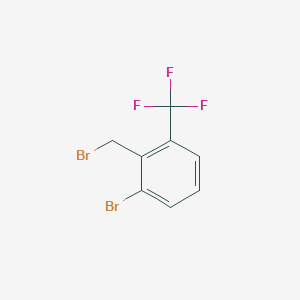

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPNGWMCGUPJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628094 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-84-7 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69902-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(bromomethyl)-3-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding benzyl alcohol or benzylamine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. This property makes it useful in the study of enzyme inhibition, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The trifluoromethyl group also enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Key Compounds for Comparison:

Reactivity Insights:

- Electrophilic Substitution : The trifluoromethyl group at the 3-position deactivates the benzene ring, directing electrophiles to the 4- and 6-positions. However, the bromine and bromomethyl groups at the 1- and 2-positions create steric hindrance, reducing reactivity compared to analogs with smaller substituents (e.g., -Cl or -OCH₃) .

- Nucleophilic Displacement : The bromomethyl group (-CH₂Br) is highly reactive in SN2 reactions, enabling alkylation of amines or thiols. In contrast, analogs like 1-(Bromomethyl)-2-(trifluoromethoxy)benzene show slower kinetics due to the electron-donating trifluoromethoxy group .

- Cross-Coupling : The bromine atom at the 1-position participates in Suzuki-Miyaura couplings, similar to 1-Bromo-3-chloro-2-(trifluoromethyl)benzene. However, the presence of a bromomethyl group may require protection to prevent side reactions .

Research Findings and Industrial Relevance

- Synthetic Utility : The compound is used to synthesize arylsilanes via halogen-lithium exchange, as demonstrated in the preparation of thermodynamically stable phenyllithium intermediates .

- Drug Design : Its structural analogs are prioritized in fragment-based drug discovery due to their balance of lipophilicity (logP ~3.5) and polar surface area (<50 Ų), optimizing bioavailability .

Biological Activity

1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound with potential biological activities. Its structure, characterized by bromine and trifluoromethyl groups, suggests possible interactions with biological systems, particularly in medicinal chemistry and materials science.

- Molecular Formula : C8H5Br2F3

- Molecular Weight : 317.931 g/mol

- CAS Number : 328-70-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its influence on cellular mechanisms.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. It exhibits effectiveness against:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

- Acid-fast bacteria (e.g., Mycobacterium species)

- Leishmania parasites .

The compound's halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Structure-Activity Relationship (SAR)

The presence of bromine and trifluoromethyl groups significantly influences the compound's biological activity. The electron-withdrawing nature of these substituents enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 46.9 μg/mL for Gram-positive bacteria to 93.7 μg/mL for Gram-negative bacteria.

- The compound showed superior activity compared to conventional antibiotics, particularly against multi-drug resistant strains .

Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of halogenated benzene derivatives on cancer cell lines revealed:

- The compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

- IC50 values were comparable to those of established chemotherapeutic agents like doxorubicin, indicating potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial (Gram-positive) | Effective | 46.9 μg/mL |

| Antimicrobial (Gram-negative) | Effective | 93.7 μg/mL |

| Cytotoxicity (A-431 cells) | Significant | Comparable to doxorubicin |

| Cytotoxicity (Jurkat cells) | Significant | Comparable to doxorubicin |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Disruption of microbial cell membranes due to hydrophobic interactions.

- Interference with cellular signaling pathways in cancer cells, potentially through apoptosis induction.

Q & A

Q. What are the standard synthetic routes for 1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

A common approach involves bromination of a precursor like 2-(methyl)-3-(trifluoromethyl)benzene using agents such as N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media. Key factors include stoichiometric control (e.g., limiting excess brominating agents to avoid over-bromination), temperature modulation (60–90°C for selectivity), and catalyst choice (e.g., Fe or AlBr₃ for directed electrophilic substitution). Yield optimization requires precise monitoring via TLC or GC-MS to terminate reactions at the desired stage .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet or doublet (δ ~4.3–4.7 ppm for ¹H; δ ~30–35 ppm for ¹³C), while the trifluoromethyl (-CF₃) group splits neighboring aromatic protons.

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group.

- GC-MS : Molecular ion peaks at m/z 328 (C₈H₅Br₂F₃⁺) and isotopic patterns for bromine (¹:¹ ratio for Br²⁺/Br⁷⁹⁸¹) validate purity.

Cross-referencing with X-ray crystallography can resolve ambiguities in regiochemistry .

Q. What safety protocols are essential when handling this compound?

Due to its combustible nature and severe skin/eye toxicity, use a fume hood, nitrile gloves, and safety goggles. Avoid inhalation of vapors; store in airtight containers at ≤4°C. Spills require immediate neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How can regioselective functionalization of the bromine sites be achieved?

The aryl bromide (C-Br) is activated for cross-coupling (e.g., Suzuki-Miyaura) due to electron-withdrawing effects from -CF₃. In contrast, the bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (e.g., with amines or thiols). To prioritize aryl bromide reactivity, use Pd catalysts (e.g., Pd(PPh₃)₄) at 80–100°C in THF, followed by bromomethyl substitution at lower temperatures (0–25°C) .

Q. What computational methods aid in predicting steric and electronic effects on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials, showing increased electrophilicity at the aryl bromide due to -CF₃. Steric hindrance from the bromomethyl group adjacent to -CF₃ may reduce nucleophilic attack rates. Molecular dynamics simulations further model solvent effects on reaction pathways .

Q. How does this compound perform as a building block for fluorinated polymers?

In radical polymerization, the bromomethyl group facilitates cross-linking, while -CF₃ enhances thermal stability (TGA shows degradation >300°C). For example, copolymerization with tetrafluoroethylene yields materials with glass transition temperatures (Tg) >150°C and low dielectric constants (<2.5), suitable for microelectronics. Confirm polymer structure via FT-IR (C-F stretches at 1150–1250 cm⁻¹) and DSC .

Q. What analytical challenges arise from isotopic abundance and fluorine coupling in NMR?

- Isotopic splitting : Br²⁹/⁸¹ isotopes cause doublets in mass spectra and minor splitting in ¹³C NMR.

- ¹⁹F-¹H coupling : Trifluoromethyl groups split adjacent aromatic protons into quartets (J ≈ 8–10 Hz). Use deuterated solvents and decoupling techniques to simplify spectra .

Q. How can competing side reactions during Grignard or organozinc couplings be mitigated?

The -CF₃ group deactivates the aryl ring, reducing undesired metal-halogen exchange. Pre-activate Zn or Mg reagents with LiCl to enhance selectivity. Monitor reaction progress via in situ IR for intermediates like benzylzinc bromide .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Diels-Alder reactions—how to address them?

Conflicting yields (e.g., 50–75% in vs. 63% in ) may stem from solvent purity (anhydrous THF vs. technical grade) or LDA freshness. Replicate conditions using rigorously dried solvents and titrate LDA concentration before use. Kinetic studies (e.g., Eyring plots) can identify temperature-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.